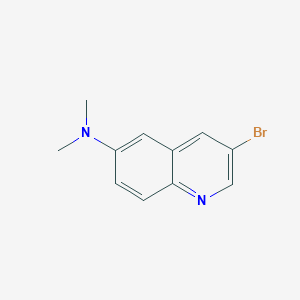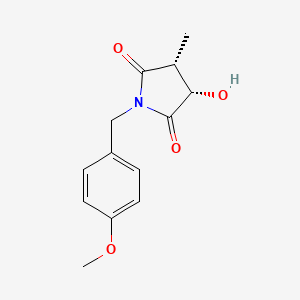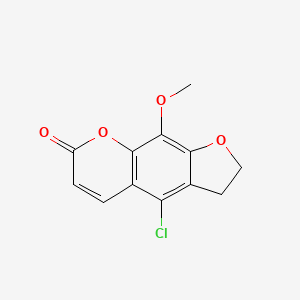
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide is a synthetic organic compound that belongs to the class of hydrazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide typically involves the condensation of 5-methoxyindole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioamide group to an amine.
Substitution: The methoxy group on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer or infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA or enzymes involved in cell division. The methoxyindole moiety could play a role in binding to these targets, while the hydrazine and thioamide groups might be involved in redox reactions or covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide: can be compared to other indole derivatives such as indole-3-carbinol or indole-3-acetic acid.
Thiosemicarbazones: are another class of compounds with similar structures and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12N4OS |
|---|---|
Molekulargewicht |
248.31 g/mol |
IUPAC-Name |
[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-2-3-10-9(4-8)7(5-13-10)6-14-15-11(12)17/h2-6,13H,1H3,(H3,12,15,17)/b14-6+ |
InChI-Schlüssel |
ZQJFHZWDLMKDRH-MKMNVTDBSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC=C2/C=N/NC(=S)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


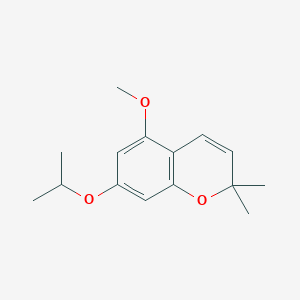
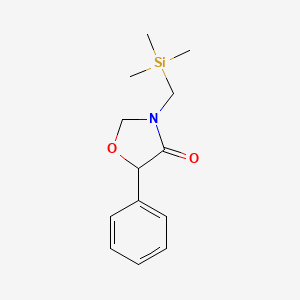
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)

